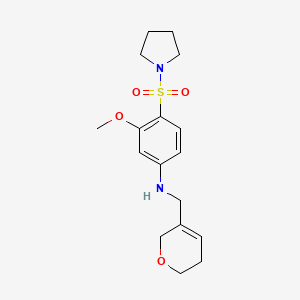![molecular formula C15H17N5O2 B6962446 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B6962446.png)
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the 1,2,4-triazole moiety further enhances the compound’s potential for various pharmacological applications .
Preparation Methods
The synthesis of 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the triazole moiety: The 1,2,4-triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Acetylation and carboxamide formation: The final steps involve acetylation of the indole nitrogen and formation of the carboxamide group through reactions with acetic anhydride and appropriate amines.
Chemical Reactions Analysis
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the triazole ring, converting it to dihydrotriazole derivatives.
Scientific Research Applications
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide involves its interaction with various molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, while the triazole moiety enhances its ability to form hydrogen bonds with different targets. This leads to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities, including antiviral, anticancer, and antimicrobial properties.
1,2,4-triazole derivatives: These compounds contain the triazole ring and are known for their potential as anticancer and antimicrobial agents. The uniqueness of this compound lies in the combination of both the indole and triazole moieties, which enhances its pharmacological potential and broadens its range of applications.
Properties
IUPAC Name |
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9(14-16-8-17-19-14)18-15(22)12-3-4-13-11(7-12)5-6-20(13)10(2)21/h3-4,7-9H,5-6H2,1-2H3,(H,18,22)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESMNAGOZHRHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
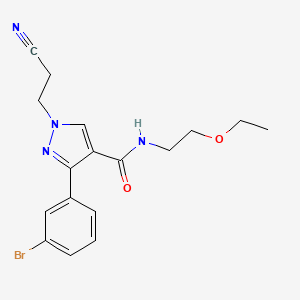
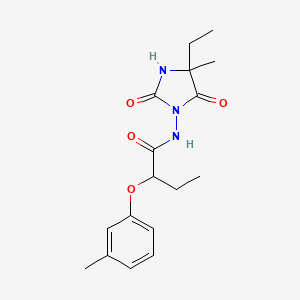
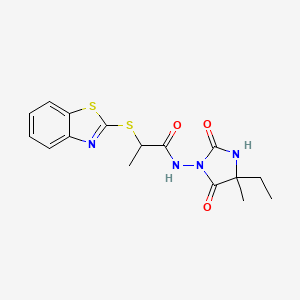
![[5-(Dimethylamino)pyrazin-2-yl]-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6962397.png)
![2-Tert-butylsulfonyl-1-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6962408.png)
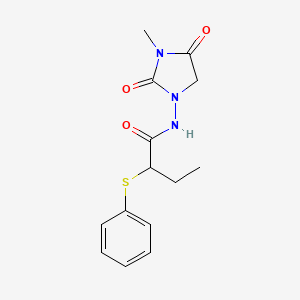
![4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B6962419.png)
![N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide](/img/structure/B6962425.png)
![4-ethoxy-N-[4-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B6962428.png)
![3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6962431.png)
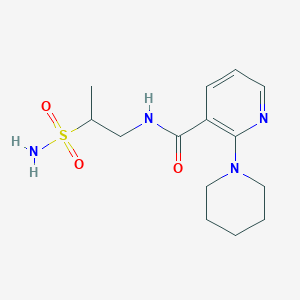
![[5-(Dimethylamino)pyrazin-2-yl]-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6962453.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6962456.png)
